
3-Azidocyclohexane-1-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-Azidocyclohexane-1-carboxylic acid: is an organic compound characterized by the presence of an azide group (-N₃) attached to the cyclohexane ring and a carboxylic acid group (-COOH) at the first position
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Azidocyclohexane-1-carboxylic acid typically involves the following steps:
Formation of Cyclohexane-1-carboxylic acid: This can be achieved through the oxidation of cyclohexane using strong oxidizing agents such as potassium permanganate (KMnO₄) or chromic acid (H₂CrO₄).
Introduction of the Azide Group: The carboxylic acid group is converted to an acyl chloride using reagents like thionyl chloride (SOCl₂). The acyl chloride is then reacted with sodium azide (NaN₃) to introduce the azide group, forming this compound.
Industrial Production Methods:
化学反応の分析
Types of Reactions:
Substitution Reactions: The azide group can undergo substitution reactions, particularly with nucleophiles, leading to the formation of various derivatives.
Reduction Reactions: The azide group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH₄) or catalytic hydrogenation.
Cycloaddition Reactions: The azide group can participate in cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide (NaN₃) in the presence of a suitable solvent like dimethylformamide (DMF).
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Cycloaddition: Copper(I) catalysts in the presence of alkynes.
Major Products:
Substitution: Various substituted cyclohexane derivatives.
Reduction: 3-Aminocyclohexane-1-carboxylic acid.
Cycloaddition: 1,2,3-Triazole derivatives.
科学的研究の応用
Biology and Medicine: The compound is explored for its potential in drug discovery and development, especially in the synthesis of bioactive molecules and as a precursor for the synthesis of triazole-based pharmaceuticals.
Industry: In the industrial sector, 3-Azidocyclohexane-1-carboxylic acid can be used in the production of specialty chemicals and materials, including polymers and advanced materials with specific functional properties.
作用機序
The mechanism of action of 3-Azidocyclohexane-1-carboxylic acid primarily involves its reactivity due to the presence of the azide group. The azide group can participate in various chemical reactions, leading to the formation of new compounds with different biological and chemical properties. The molecular targets and pathways involved depend on the specific reactions and applications of the compound.
類似化合物との比較
Cyclohexane-1-carboxylic acid: Lacks the azide group, making it less reactive in certain types of chemical reactions.
3-Aminocyclohexane-1-carboxylic acid: Formed by the reduction of the azide group, it has different reactivity and applications compared to the azide derivative.
Cyclohexane-1,3-dicarboxylic acid: Contains an additional carboxylic acid group, leading to different chemical properties and reactivity.
Uniqueness: 3-Azidocyclohexane-1-carboxylic acid is unique due to the presence of the azide group, which imparts distinct reactivity and allows for the formation of a wide range of derivatives through various chemical reactions. This makes it a valuable compound in synthetic organic chemistry and medicinal chemistry.
特性
分子式 |
C7H11N3O2 |
|---|---|
分子量 |
169.18 g/mol |
IUPAC名 |
3-azidocyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H11N3O2/c8-10-9-6-3-1-2-5(4-6)7(11)12/h5-6H,1-4H2,(H,11,12) |
InChIキー |
DFFGFVLWRXEXJU-UHFFFAOYSA-N |
正規SMILES |
C1CC(CC(C1)N=[N+]=[N-])C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



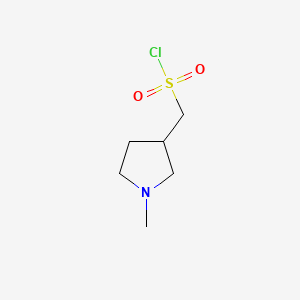
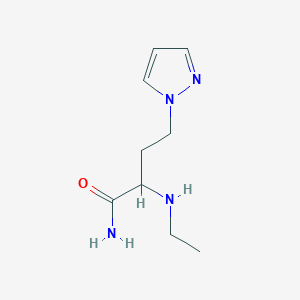
![2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)cyclohexyl]acetic acid](/img/structure/B13622514.png)
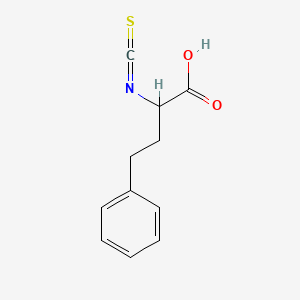
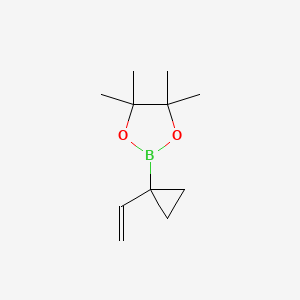

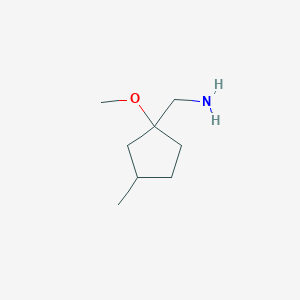

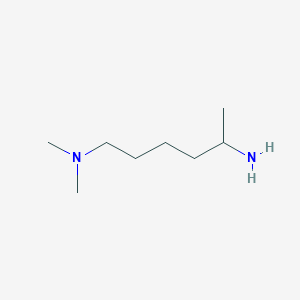
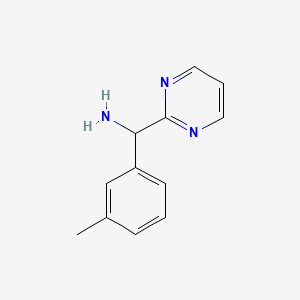
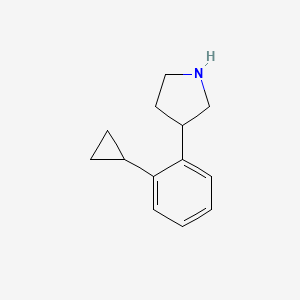

![3-[2-(Methylsulfanyl)phenyl]propan-1-ol](/img/structure/B13622578.png)
